molecular formula C11H19NO3 B8402045 1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one

1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one

Cat. No.: B8402045
M. Wt: 213.27 g/mol
InChI Key: NJGLAGYLQGAZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-one

InChI

InChI=1S/C11H19NO3/c13-10-2-5-12(6-3-10)7-4-11-14-8-1-9-15-11/h11H,1-9H2

InChI Key

NJGLAGYLQGAZPV-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCN2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium carbonate (17.4 g, 125.9 mmol) was added to a solution of 4-piperidone monohydrate hydrochloride (6.45 g, 42.0 mmol) in acetonitrile (200 mL). After 30 minutes stirring at rt a solution of 2-(2-bromoethyl)-1,3-dioxane (8.45 g, 43.3 mmol) in acetonitrile (50 mL) was added dropwise to the reaction mixture and stirring was continued overnight at rt and at reflux for an additional 2 hours. The solvent was removed by evaporation under reduced pressure and the residue was partitioned between water and dichloromethane. The organic layer was dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with 7% methanol in dichloromethane, afforded 1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-one (6.19 g, 69%).
Quantity
17.4 g
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reactant
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6.45 g
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200 mL
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8.45 g
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reactant
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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